4-Nitrobenzo[de]isochromene-1,3-dione
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Overview
Description
4-Nitrobenzo[de]isochromene-1,3-dione is a heterocyclic aromatic compound with the molecular formula C₁₂H₅NO₅ and a molecular weight of 243.17 g/mol . This compound is characterized by its nitro group and isochromene structure, making it a valuable building block in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[de]isochromene-1,3-dione typically involves the nitration of benzo[de]isochromene-1,3-dione. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitro derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Aminobenzo[de]isochromene-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
4-Nitrobenzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[de]isochromene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
6,7-Dinitrobenzo[de]isochromene-1,3-dione: This compound has two nitro groups and exhibits different reactivity and applications compared to 4-Nitrobenzo[de]isochromene-1,3-dione.
Benzo[de]isochromene-1,3-dione: Lacks the nitro group and has different chemical properties and reactivity.
Uniqueness: this compound is unique due to its single nitro group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form various derivatives highlights its importance in research and industrial applications.
Properties
IUPAC Name |
6-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-4-5-8(13(16)17)10(9(6)7)12(15)18-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYSDTXUBZEOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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